An In-depth Technical Guide to the Structural Properties and Chemical Characterization of 3-(3-Benzyloxyphenyl)-2-hydroxypyridine
An In-depth Technical Guide to the Structural Properties and Chemical Characterization of 3-(3-Benzyloxyphenyl)-2-hydroxypyridine
This technical guide provides a comprehensive overview of the structural properties and chemical characterization of 3-(3-Benzyloxyphenyl)-2-hydroxypyridine, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural elucidation, and chemical properties.
Introduction and Significance
3-(3-Benzyloxyphenyl)-2-hydroxypyridine is a heterocyclic compound featuring a pyridine core substituted with a hydroxyl group and a 3-benzyloxyphenyl moiety. The structural complexity and the presence of multiple functional groups make it an intriguing candidate for various applications, including as a scaffold in the design of novel therapeutic agents and as a functional organic material. The benzyloxy group offers a handle for further functionalization or can serve as a protecting group that can be removed to reveal a phenolic hydroxyl group, adding to its synthetic versatility.
One of the key characteristics of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. This tautomerism is a critical aspect of their chemistry and influences their reactivity, physical properties, and biological activity. This guide will primarily focus on the 2-hydroxypyridine tautomer while acknowledging the presence and importance of the 2-pyridone form.
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
A common and effective method for the synthesis of polysubstituted 3-hydroxypyridines involves the "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids, followed by oxidation and elimination.[1] This approach offers a high degree of control over the substitution pattern on the pyridine ring.
Caption: Proposed synthetic workflow for 3-(3-Benzyloxyphenyl)-2-hydroxypyridine.
Experimental Protocol: "Anti-Wacker"-Type Cyclization (General Procedure) [1]
-
Substrate Preparation: Synthesize the N-propargyl-N-tosyl-aminoaldehyde from a suitable amino acid and propargyl alcohol.
-
Cyclization: To a solution of the N-propargyl-N-tosyl-aminoaldehyde in an appropriate solvent (e.g., anhydrous methanol), add the arylboronic acid (3-benzyloxyphenylboronic acid in this case) and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80 °C) under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is concentrated, and the resulting residue is purified by column chromatography to yield the substituted 5-aryl-3-hydroxy-1,2,3,6-tetrahydropyridine.
-
Oxidation and Elimination: The tetrahydropyridine intermediate is then oxidized to the corresponding 3-oxo derivative, followed by elimination of p-toluenesulfinic acid to afford the desired 3-hydroxypyridine.
Spectroscopic Characterization
The structural confirmation of 3-(3-Benzyloxyphenyl)-2-hydroxypyridine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not publicly available, the expected spectral data can be predicted based on the analysis of its structural analogues.[4][5][6]
Table 1: Predicted Spectroscopic Data for 3-(3-Benzyloxyphenyl)-2-hydroxypyridine
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the pyridine ring (3 signals).- Aromatic protons of the benzyloxyphenyl group (9 signals).- Methylene protons of the benzyl group (singlet, ~5.0-5.2 ppm).- Hydroxyl proton (broad singlet, variable chemical shift). |
| ¹³C NMR | - Aromatic carbons of the pyridine ring (5 signals).- Aromatic carbons of the benzyloxyphenyl group (9 signals).- Methylene carbon of the benzyl group (~70 ppm). |
| IR (cm⁻¹) | - O-H stretch (broad, ~3200-3600 cm⁻¹).- Aromatic C-H stretch (~3030-3100 cm⁻¹).- C=C and C=N stretching (aromatic, ~1450-1600 cm⁻¹).- C-O stretching (~1200-1300 cm⁻¹). |
| Mass Spec. | - Molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₈H₁₅NO₂ (277.32 g/mol ).- Fragmentation pattern showing loss of benzyl group, CO, and other characteristic fragments. |
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of 3-(3-Benzyloxyphenyl)-2-hydroxypyridine would show distinct signals for the protons on the pyridine ring, the benzyloxyphenyl group, and the benzylic methylene protons. The chemical shifts of the pyridine protons are influenced by the electronic effects of the hydroxyl and aryl substituents. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(3-Benzyloxyphenyl)-2-hydroxypyridine is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group.[8][9] Characteristic absorptions for the aromatic C-H and C=C/C=N stretching vibrations would also be observed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 3-(3-Benzyloxyphenyl)-2-hydroxypyridine would show a molecular ion peak corresponding to its molecular formula (C₁₈H₁₅NO₂).[10][11] The fragmentation pattern can further confirm the structure by showing characteristic losses of fragments such as the benzyl group.
Caption: General workflow for the synthesis and spectroscopic analysis.
Chemical Properties and Reactivity
The chemical reactivity of 3-(3-Benzyloxyphenyl)-2-hydroxypyridine is dictated by its functional groups: the hydroxyl group, the pyridine ring, and the benzyloxy group.
Tautomerism
As mentioned earlier, 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomers. In the case of the title compound, the equilibrium would be with 3-(3-Benzyloxyphenyl)-1H-pyridin-2-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. The pyridone tautomer is often the more stable form.[12]
Reactions of the Hydroxyl Group
The hydroxyl group can undergo typical reactions of a phenolic hydroxyl group, such as etherification and esterification. It can also be deprotonated to form a pyridinolate anion, which can act as a nucleophile in various reactions.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. However, the hydroxyl group is an activating group and will direct incoming electrophiles to the ortho and para positions.
Debenzylation
The benzyl ether can be cleaved under various conditions, such as catalytic hydrogenation, to yield the corresponding 3-(3-hydroxyphenyl)-2-hydroxypyridine. This deprotection strategy is useful for unmasking a second hydroxyl group, which can be important for biological activity or for further chemical modification.
Potential Applications
While the specific biological activities of 3-(3-Benzyloxyphenyl)-2-hydroxypyridine have not been extensively reported, the 3-hydroxypyridine scaffold is a known pharmacophore found in various biologically active molecules.[13] The structural features of this compound suggest potential applications in several areas:
-
Medicinal Chemistry: As a potential precursor for the synthesis of more complex molecules with therapeutic potential. The ability to debenzylate the compound to reveal a catechol-like moiety could be of interest in the design of metal chelators or enzyme inhibitors.
-
Materials Science: The conjugated aromatic system and the presence of hydrogen-bonding functional groups suggest potential applications in the development of organic electronic materials or supramolecular assemblies.
Conclusion
3-(3-Benzyloxyphenyl)-2-hydroxypyridine is a molecule with significant potential in various scientific disciplines. Its synthesis can be achieved through modern synthetic methodologies, and its structure can be unambiguously determined using a combination of spectroscopic techniques. The interplay of its functional groups, particularly the tautomerism between the hydroxypyridine and pyridone forms, governs its chemical reactivity and potential applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
References
-
Xu, J., et al. (2015). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. Bioorganic & Medicinal Chemistry, 23(24), 7769-7778. [Link]
-
Fun, H. K., et al. (2010). 3-Benzyloxypyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2813. [Link]
-
Xu, J., et al. (2015). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. PubMed. [Link]
-
PubChem. (n.d.). 3-Benzyloxypyridine. National Center for Biotechnology Information. [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0244293). Natural Products Magnetic Resonance Database. [Link]
-
Ono, T., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1383. [Link]
-
Mohebi, M., et al. (2022). Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. Research in Pharmaceutical Sciences, 17(2), 169-181. [Link]
-
Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. [Link]
-
Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]
-
Durham E-Theses. (2001). New functionalised 3-hydroxypyridines. Durham University. [Link]
-
van der Plas, H. C., & van Veldhuizen, A. (1974). SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. Recueil des Travaux Chimiques des Pays-Bas, 93(11), 308-310. [Link]
-
Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA. [Link]
-
Zhang, W., et al. (2020). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 142(36), 15265-15271. [Link]
-
Katritzky, A. R. (1959). The infrared spectra of heteroaromatic compounds. Quarterly Reviews, Chemical Society, 13(4), 353-373. [Link]
-
MassBank.jp. (2008). Organoheterocyclic compounds. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. etheses.durham.ac.uk [etheses.durham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. 3-Pyridinol [webbook.nist.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. massbank.jp [massbank.jp]
- 12. Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempoint.com [chempoint.com]
